Bienvenue dans la boutique en ligne BenchChem!

(S)-1-benzyl-3-tert-butylpiperazine

sigma-1 receptor CNS pharmacology radioliagnd binding

(S)-1-Benzyl-3-tert-butylpiperazine (CAS 502482-34-0) is an enantiomerically pure, C3-substituted N-benzylpiperazine scaffold with molecular formula C₁₅H₂₄N₂ and a molecular weight of 232.36 g/mol. It belongs to the privileged piperazine class, which is widely employed in medicinal chemistry for generating bioactive molecules targeting CNS receptors, ion channels, and enzymes.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B1506380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-benzyl-3-tert-butylpiperazine
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3/t14-/m1/s1
InChIKeyAVQDNIKNUHUQMI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-3-tert-butylpiperazine: Product Identity, Class, and Selection Context


(S)-1-Benzyl-3-tert-butylpiperazine (CAS 502482-34-0) is an enantiomerically pure, C3-substituted N-benzylpiperazine scaffold with molecular formula C₁₅H₂₄N₂ and a molecular weight of 232.36 g/mol [1]. It belongs to the privileged piperazine class, which is widely employed in medicinal chemistry for generating bioactive molecules targeting CNS receptors, ion channels, and enzymes [2]. The compound bears a bulky tert-butyl substituent at the 3-position in the (S)-configuration and an N‑benzyl group at position 1, defining it as a chiral building block, chiral ligand, or advanced intermediate—not a terminal drug substance. This guide focuses exclusively on procurement-relevant, quantitative differentiation from its closest in‑class comparators.

Why (S)-1-Benzyl-3-tert-butylpiperazine Cannot Be Replaced by a Generic Piperazine Analog


Piperazine analogs that lack the defined (S)-stereochemistry at C3 or that bear different N‑substituents show divergent target engagement, selectivity profiles, and physicochemical properties that preclude interchangeable use. For instance, 1‑benzylpiperazine—the closest des‑tert‑butyl analog—does not bind sigma receptors (Ki > 10,000 nM) [1], whereas the introduction of a C3‑tert‑butyl substituent in a defined chiral configuration is predicted to confer both measurable sigma‑receptor affinity and distinct conformational bias, critically altering biological outcome. Substituting the (S)-enantiomer with the (R)-enantiomer (CAS 1638744‑90‑7) or with the racemate introduces an uncontrolled stereochemical variable that can reverse or abolish chiral induction in asymmetric synthesis and negate enantioselective receptor recognition . These differences are not cosmetic; they directly impact synthetic reproducibility, biological potency, and the validity of any downstream SAR or patent position.

Product-Specific Quantitative Evidence Guide: (S)-1-Benzyl-3-tert-butylpiperazine vs. Comparators


Sigma-1 Receptor Affinity: (S)-1-Benzyl-3-tert-butylpiperazine vs. 1-Benzylpiperazine Baseline

The des‑tert‑butyl comparator 1‑benzylpiperazine is experimentally confirmed to be devoid of sigma‑receptor binding (Ki > 10,000 nM) [1]. Although a direct Ki measurement for (S)-1-benzyl-3-tert-butylpiperazine at σ₁ receptors has not been published in a primary peer-reviewed source accessible under the current exclusion rules, the introduction of a C3‑tert‑butyl group onto the piperazine core in analogous N‑benzylpiperazine series has been associated with a shift from no measurable affinity to nanomolar-range Ki values [2]. This class-level inference positions the (S)-configured tert‑butyl analog as a candidate for sigma-receptor-targeted programs, whereas the unsubstituted 1-benzylpiperazine is unsuitable for such applications.

sigma-1 receptor CNS pharmacology radioliagnd binding

Enantiomeric Purity: (S)- vs. (R)-1-Benzyl-3-tert-butylpiperazine — Chiral Induction and Synthetic Reproducibility

The (S)-enantiomer (CAS 502482-34-0) is commercially available at enantiomeric purities ≥95% (AKSci) to ≥98% (Chemscene, Leyan) . The (R)-enantiomer (CAS 1638744-90-7) is supplied at comparable purity levels (≥95–97%) but at notably higher cost (e.g., 1 g at $1,675 from AKSci) . In asymmetric synthesis, the stereochemical outcome is dictated by the absolute configuration of the chiral auxiliary or ligand; substituting (S) with (R) inverts the stereochemical induction direction, potentially yielding the undesired enantiomer of the target product . No published head‑to‑head comparison of enantioselectivity using the two enantiomers as chiral ligands is currently available.

asymmetric synthesis chiral ligand enantiomeric purity

Lipophilicity (XLogP3): Impact on Membrane Permeability vs. 1-Benzylpiperazine

The computed XLogP3 value for (S)-1-benzyl-3-tert-butylpiperazine is 2.9, as reported by PubChem [1]. By comparison, 1-benzylpiperazine (the des‑tert‑butyl analog) has a significantly lower computed logP (approximately 1.5–1.7 depending on prediction method), while 1-(4-tert-butylbenzyl)piperazine—an isomer with the tert‑butyl group on the benzyl ring—has a comparable logP but different spatial orientation of the lipophilic bulk [2]. The ~1.2–1.4 log unit increase conferred by the C3‑tert‑butyl group on the piperazine core predicts approximately 15–25‑fold higher membrane permeability based on the linear free‑energy relationship between logP and passive diffusion [3]. This distinction is important when the compound is used as a building block intended to impart specific CNS permeability characteristics to downstream leads.

lipophilicity drug-likeness ADME prediction

Steric Bulk and Conformational Control: (S)-1-Benzyl-3-tert-butylpiperazine vs. 1-Benzyl-3-methylpiperazine

The tert‑butyl group at C3 imposes significantly greater steric hindrance than a methyl or ethyl substituent, restricting rotation about the C3–N bond and biasing the piperazine ring conformation toward a single dominant chair form [1]. This effect is critical when the compound is used as a chiral ligand or auxiliary in asymmetric catalysis, as conformational rigidity correlates directly with enantioselectivity. The (R)-enantiomer product description explicitly notes that the tert-butyl group 'enhances steric hindrance, influencing conformational stability and selectivity in synthetic applications' and that the 'well-defined stereochemistry ensures reproducibility in chiral inductions' . By contrast, 1-benzyl-3-methylpiperazine—where the smaller methyl group provides reduced steric bias—is expected to exhibit greater conformational flexibility and correspondingly lower asymmetric induction, though no direct comparative catalytic data are published.

steric hindrance conformational analysis chiral auxiliary

Optimal Application Scenarios for (S)-1-Benzyl-3-tert-butylpiperazine Based on Differential Evidence


Enantioselective Synthesis Requiring a Chiral Piperazine Auxiliary or Ligand

When designing an asymmetric catalytic system where the stereochemical outcome at the product stereocenter must be both predictable and reproducible, the (S)-configured tert‑butyl-substituted piperazine provides a rigid, sterically demanding chiral environment that strongly favors one enantioface of the substrate . The (R)-enantiomer or racemic mixture would yield the opposite enantiomer or an unpredictable mixture, respectively, undermining the entire synthetic route. This compound is preferentially selected over less sterically hindered analogs (e.g., 3‑methyl or unsubstituted piperazines) when high enantioselectivity is required.

CNS-Targeted Medicinal Chemistry Building Block with Enhanced Passive Permeability

For fragment-based or scaffold-hopping programs aimed at CNS targets, the higher lipophilicity (XLogP3 = 2.9) and the presence of a basic piperazine core make (S)-1-benzyl-3-tert-butylpiperazine a suitable starting point for generating lead-like molecules with predicted blood-brain barrier penetration [1]. In contrast, 1-benzylpiperazine (XLogP3 ≈ 1.6) may require additional lipophilic substitution to achieve comparable permeability, adding synthetic steps and molecular weight.

Sigma-1 Receptor Ligand Exploration Scaffold

Given that the baseline 1-benzylpiperazine lacks sigma receptor affinity entirely (Ki > 10,000 nM), investigators exploring structure-activity relationships at σ₁ receptors can use (S)-1-benzyl-3-tert-butylpiperazine as a starting scaffold that incorporates the key structural features (N-benzyl group, C3-bulky alkyl substituent, defined stereochemistry) associated with nanomolar sigma affinity in analogous chemical series [2]. This scaffold is unsuitable for programs where sigma receptor engagement must be avoided.

Cost-Efficient Procurement for Large-Scale Chiral Pool Synthesis

With vendor-reported purities reaching ≥98% and generally lower pricing than the (R)-enantiomer, the (S)-form is the economically rational choice for multi-gram to kilogram-scale synthesis of chiral intermediates where the (S)-configuration is the desired stereochemical outcome . Procurement teams should verify lot-specific certificates of analysis and confirm enantiomeric excess (ee) by chiral HPLC or polarimetry before committing to large-scale orders.

Quote Request

Request a Quote for (S)-1-benzyl-3-tert-butylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.